molecular formula C13H16Cl2O B1368619 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane CAS No. 898768-15-5

7-Chloro-1-(3-chlorophenyl)-1-oxoheptane

Cat. No. B1368619
CAS RN: 898768-15-5
M. Wt: 259.17 g/mol
InChI Key: GENYAAFSVKHFRS-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-chlorophenyl)-1-oxoheptane, commonly referred to as C7COC, is a synthetic compound used in a variety of scientific research applications. C7COC is a useful compound in the synthesis of other compounds, and it has been used in a variety of biochemical, physiological, and pharmacological studies. C7COC has been studied for its potential in a number of different applications, including drug development, cancer research, and drug delivery.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Spectral Analysis : 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane is synthesized from 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone, showing promising photophysical properties like UV emission and fluorescent quantum yields. The compounds exhibit significant chemical reactivity, as indicated by molecular electrostatic potential (MEP) and frontier orbital analysis (Satheeshkumar et al., 2017).

  • Reaction Studies : Studies on photochemical hydrogen shifts in compounds related to 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane have shown that hydrogen 1,7 shifts are possible in excited cycloheptatriene systems. This provides insights into the chemical behavior and potential reactivity of related compounds (Tezuka et al., 1970).

Chemical Reactivity and Applications

  • Enantiomer Synthesis : Research has demonstrated a method to synthesize enantiomerically pure derivatives of compounds similar to 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane. This approach is characterized by its scalability and high enantiomeric purities, suggesting potential applications in stereospecific syntheses (Zhang et al., 2014).

  • Antibacterial Activity : Certain derivatives of 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane have been studied for their antibacterial potential. Compounds with specific structures have shown significant activity against various bacteria, highlighting their potential in developing new antibacterial agents (Liu et al., 2008).

Molecular Structure and Analysis

  • Molecular Structure Investigations : Detailed studies on the molecular structure, spectroscopic, and quantum chemical properties of related compounds have been conducted. These investigations include vibrational studies, NBO analysis, and HOMO-LUMO energy distribution, providing deep insights into the molecular characteristics of these compounds (Muthu et al., 2014).

  • Cytotoxic Studies : Investigations into the cytotoxicity of related compounds have shown higher cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer research (Satheeshkumar et al., 2016).

properties

IUPAC Name

7-chloro-1-(3-chlorophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O/c14-9-4-2-1-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENYAAFSVKHFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642258
Record name 7-Chloro-1-(3-chlorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(3-chlorophenyl)-1-oxoheptane

CAS RN

898768-15-5
Record name 7-Chloro-1-(3-chlorophenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3-chlorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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